molecular formula C8H13IO3S B13311180 3-(Cyclopropylmethoxy)-4-iodotetrahydrothiophene 1,1-dioxide

3-(Cyclopropylmethoxy)-4-iodotetrahydrothiophene 1,1-dioxide

Cat. No.: B13311180
M. Wt: 316.16 g/mol
InChI Key: XYESYBHZRNFPGR-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a cyclopropylmethoxy group, an iodine atom, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of 3-hydroxy-4-halogenated benzaldehyde, followed by hydroxylation and further alkylation to introduce the cyclopropylmethoxy group.

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts. The intermediates are purified at each step to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
  • 3-(Cyclopropylmethoxy)phenylboronic acid

Uniqueness

Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity .

Properties

Molecular Formula

C8H13IO3S

Molecular Weight

316.16 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-4-iodothiolane 1,1-dioxide

InChI

InChI=1S/C8H13IO3S/c9-7-4-13(10,11)5-8(7)12-3-6-1-2-6/h6-8H,1-5H2

InChI Key

XYESYBHZRNFPGR-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2CS(=O)(=O)CC2I

Origin of Product

United States

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